Benzyl 4-(methoxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(methoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-11-14-7-9-16(10-8-14)15(17)19-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVTSHUPBOQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
A common approach involves alkylation of 4-hydroxymethylpiperidine or its protected analogs.
Procedure :
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Starting Material : 4-Hydroxymethylpiperidine is reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the benzyl carbamate group.
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Methoxymethylation : The hydroxyl group is converted to a methoxymethyl ether using methyl iodide or dimethyl sulfate under alkaline conditions.
Reaction Conditions :
-
Solvent : Dichloromethane or tetrahydrofuran.
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Temperature : 0–25°C for carbamate formation; 50–80°C for methoxymethylation.
Challenges :
Reductive Amination of 4-Oxopiperidine
This method leverages reductive amination to install the methoxymethyl group.
Procedure :
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Intermediate Synthesis : 4-Oxopiperidine is condensed with methoxyamine hydrochloride to form a Schiff base.
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Reduction : Sodium borohydride or cyanoborohydride reduces the imine to the secondary amine.
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Benzylation : The amine is protected with benzyl chloroformate.
Optimization Insights :
Table 1: Comparative Analysis of Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reducing Agent | NaBH₄ | NaBH₃CN |
| Solvent | Methanol | THF |
| Temperature (°C) | 25 | 0 |
| Yield (%) | 70 | 82 |
Grignard Addition to 4-Cyanopiperidine
A less conventional route involves Grignard reagents to introduce the methoxymethyl moiety.
Procedure :
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Cyanopiperidine Preparation : 4-Cyanopiperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with potassium cyanide.
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Grignard Reaction : Methoxymethyl magnesium bromide is added to the nitrile, followed by hydrolysis to yield the ketone intermediate.
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Reduction and Protection : The ketone is reduced to the alcohol, followed by benzylation.
Key Observations :
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable direct coupling of methoxymethyl groups to pre-benzylated piperidines.
Procedure :
-
Substrate Preparation : 1-Benzylpiperidine-4-boronic ester is synthesized via Miyaura borylation.
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Coupling : Reaction with methoxymethyl triflate in the presence of Pd(PPh₃)₄.
Conditions :
-
Solvent : Dioxane/water (4:1).
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Temperature : 90°C for 12 hours.
Advantages :
Enzymatic Resolution for Chiral Intermediates
For enantiomerically pure derivatives, lipase-mediated resolution is employed.
Procedure :
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Racemic Synthesis : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is prepared via standard methods.
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Enzymatic Acetylation : Candida antarctica lipase B selectively acetylates the (R)-enantiomer.
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Methoxymethylation : The resolved alcohol is converted to the methoxymethyl ether.
Yield and Purity :
Industrial-Scale Production Insights
Continuous Flow Synthesis
Recent patents highlight flow chemistry for improved scalability.
Setup :
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Reactor Type : Microfluidic tubular reactor.
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Steps :
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Piperidine is mixed with benzyl chloroformate in a T-junction.
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Methoxymethylation occurs in a second reactor zone using methyl triflate.
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Benefits :
Green Chemistry Approaches
Solvent-free mechanochemical methods reduce environmental impact.
Procedure :
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Ball Milling : 4-Hydroxymethylpiperidine, benzyl chloroformate, and potassium carbonate are milled for 2 hours.
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Methoxymethylation : Methyl iodide and silica gel are added, followed by another milling cycle.
Outcomes :
Challenges and Mitigation Strategies
Stability of Intermediates
The methoxymethyl group is prone to hydrolysis under acidic conditions.
Solutions :
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce various substituted piperidines .
Scientific Research Applications
Benzyl 4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of piperidine-based enzyme inhibitors.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs, focusing on substituent differences and their impact on properties:
Key Observations :
- Polarity and Reactivity : Hydroxymethyl analogs (e.g., ) are more polar and prone to oxidation, whereas methoxymethyl derivatives offer enhanced stability. Ethoxycarbonyl acetyl substituents () introduce ester functionalities suitable for nucleophilic substitution.
- Synthetic Utility : Pyridinylmethyl derivatives () demonstrate applicability in cross-electrophile coupling reactions, yielding heterocyclic scaffolds. Chiral analogs () highlight stereochemical diversity in drug design.
- Physical State : Solid states correlate with crystalline purity (e.g., ), while oily forms () may indicate lower melting points due to flexible substituents.
Biological Activity
Benzyl 4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 306.36 g/mol. The presence of the methoxymethyl group contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.36 g/mol |
| Functional Groups | Methoxy, Piperidine |
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Research indicates that compounds with piperidine structures can act as inhibitors for various enzymes, particularly those involved in the endocannabinoid system, such as monoacylglycerol lipase (MAGL) .
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as a MAGL inhibitor, which is significant in modulating pain and inflammation pathways.
- Receptor Binding : Preliminary studies suggest binding affinity to cannabinoid receptors, impacting neurochemical signaling .
Biological Activities
The biological activities of this compound can be categorized into several areas:
- Anti-inflammatory Properties : As a MAGL inhibitor, it may reduce the levels of pro-inflammatory mediators by preventing the breakdown of endocannabinoids.
- Anticancer Potential : Some studies indicate that derivatives of piperidine compounds exhibit antiproliferative effects on various cancer cell lines .
- Neuroprotective Effects : By modulating endocannabinoid signaling, it may provide protective effects against neurodegenerative conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives:
- Study on MAGL Inhibition : A recent study optimized benzylpiperidine derivatives for MAGL inhibition, demonstrating IC50 values in the nanomolar range. This suggests that structural modifications can significantly enhance biological activity .
- Antiproliferative Activity : Research has shown that piperidine-based compounds exhibit varying degrees of antiproliferative activity against cancer cell lines, indicating potential therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | Contains methoxy group; potential for different biological activity | Moderate anti-inflammatory effects |
| Benzyl 4-(tert-butoxycarbonyl)amino-piperidine-1-carboxylate | Enhanced stability due to tert-butoxycarbonyl group | Higher selectivity for MAGL |
| Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | Variation in position of methoxy group | Varies; requires further investigation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 4-(methoxymethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-(methoxymethyl)piperidine reacts with benzyl chloroformate under alkaline conditions (e.g., NaHCO₃) in dichloromethane or THF. Optimization involves controlling stoichiometry (1:1.2 molar ratio of piperidine derivative to benzyl chloroformate), maintaining temperatures between 0–5°C to minimize side reactions, and using anhydrous solvents. Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves yields, which typically range from 36% to 89% depending on reaction scale and conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include δ ~5.12 (s, 2H, benzyl CH₂), δ ~3.30–3.50 (m, methoxymethyl OCH₃), and δ ~4.20 (brs, piperidine N-CH₂). Piperidine ring protons appear as multiplets between δ 1.0–2.5 .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₅H₂₁NO₃: 263.15 g/mol). Deviation >5 ppm warrants reanalysis .
- IR Spectroscopy : Look for ester C=O stretch ~1720 cm⁻¹ and ether C-O stretch ~1100 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis/storage .
- Exposure Response : For skin contact, wash immediately with soap/water (≥15 mins); for eye exposure, rinse with saline/water for 10–15 mins. Seek medical evaluation due to uncharacterized toxicity .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can structural modifications of the methoxymethyl group influence biological activity, and what experimental strategies validate these effects?
- Methodological Answer :
- Modifications : Replace the methoxymethyl group with hydroxymethyl, acetyl, or aryl substituents to alter lipophilicity and hydrogen-bonding capacity. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate shows increased polarity (logP reduction by ~0.5), affecting cellular uptake .
- Validation :
- Enzyme Assays : Test inhibitory activity against HDACs or kinases (IC₅₀ values via fluorescence-based assays).
- Molecular Docking : Compare binding poses using software like AutoDock Vina to correlate structural changes with target affinity .
Q. How should researchers address discrepancies in reported toxicity data for piperidine carboxylate derivatives?
- Methodological Answer :
- Data Triangulation : Cross-reference SDS entries (e.g., conflicting reports on skin irritation potential ). Perform in vitro assays (e.g., MTT on HaCaT cells) to assess cytotoxicity (IC₅₀).
- Batch Analysis : Verify purity via HPLC (>98%) to rule out contaminants as toxicity sources.
- In Silico Prediction : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity, supplementing gaps in empirical data .
Q. What strategies resolve low yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance coupling efficiency .
- Solvent/Base Selection : Use DMF or DMSO with Cs₂CO₃ for deprotonation, improving nucleophilicity of the piperidine nitrogen.
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 20 mins) while maintaining yields >60% .
Q. How can the stability of this compound under varying pH conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hrs. Monitor degradation via HPLC at λ = 254 nm.
- Kinetic Analysis : Calculate t₁/₂ using first-order kinetics. Ester groups typically hydrolyze faster at pH >10 .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage if instability is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
